

## A Pharmacological Profile of P-1075: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

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### **Abstract**

**P-1075**, a potent ATP-sensitive potassium (KATP) channel opener, emerged as a promising therapeutic agent for androgenetic alopecia, cardiac arrhythmias, and ischemic heart disorders. Despite demonstrating significant preclinical efficacy, its development was discontinued, leaving a legacy of intriguing pharmacological data. This technical guide provides a comprehensive overview of the pharmacological profile of **P-1075**, summarizing its mechanism of action, pharmacodynamics, and available preclinical data. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, dermatology, and cardiology, providing detailed experimental methodologies and exploring the signaling pathways modulated by this cyanoguanidine derivative.

### Introduction

**P-1075** is a cyanoguanidine derivative and a potent opener of ATP-sensitive potassium (KATP) channels.[1] It was under development for the treatment of androgenetic alopecia (male pattern baldness), cardiac arrhythmias, and ischemic heart disease.[1] As a direct-acting potassium channel opener, **P-1075** does not require metabolic activation, offering a potential advantage over other compounds like minoxidil which need conversion to an active sulfate metabolite.



While its clinical development was halted, the preclinical data for **P-1075** provide valuable insights into the therapeutic potential of targeting KATP channels.

### **Mechanism of Action**

**P-1075** exerts its pharmacological effects by directly opening ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four poreforming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. The opening of KATP channels leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the intracellular calcium concentration and leading to the relaxation of smooth muscle and modulation of cellular activity in various tissues.

### **Pharmacodynamics**

The pharmacodynamic effects of **P-1075** have been investigated in several preclinical models, demonstrating its potential in hair growth stimulation, cardioprotection, and vasorelaxation.

### **Hair Growth Stimulation**

**P-1075** has shown significant efficacy in promoting hair growth in both in vitro and in vivo models. The proposed mechanism involves the opening of KATP channels in the hair follicle dermal papilla cells, leading to increased proliferation and a prolonged anagen (growth) phase of the hair cycle.

Quantitative Data for Hair Growth Stimulation



Experimental Model	Compound(s)	Key Finding	Reference
Cultured Mouse Whisker Follicles	P-1075, Minoxidil, Cromakalim, etc.	P-1075 was one of the most effective compounds in increasing radiolabeled cysteine incorporation, indicating enhanced hair protein synthesis.	[2]
Balding Stumptail Macaques	P-1075, Minoxidil, Cromakalim	P-1075 was the most potent stimulant of hair regrowth, as measured by increased hair weight.	[2]

### **Cardioprotective Effects**

**P-1075** has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury. This is attributed to the opening of mitochondrial KATP (mitoKATP) channels, which leads to the generation of reactive oxygen species (ROS) that trigger a preconditioning-like protective signaling cascade.

Quantitative Data for Cardioprotective Effects



Experimental Model	Parameter Measured	P-1075 Concentration	Result	Reference
Isolated Rabbit Hearts	Infarct Size (% of area at risk)	150 nM	Reduced from 31.5% (control) to 10.6%	[3]
Rabbit Cardiomyocytes	ROS Production	100 μΜ	Increased ROS production, similar to the selective mitoKATP opener diazoxide	[3]

### **Vasorelaxant Effects**

As a potent KATP channel opener, **P-1075** induces vasorelaxation in various blood vessels. This effect is mediated by the hyperpolarization of vascular smooth muscle cells.

Quantitative Data for Vasorelaxant Effects

Experimental Model	Parameter Measured	Key Finding	Reference
Rat Renal Artery Rings	Concentration- dependent relaxation	P-1075 induced strong endothelium-independent relaxation.	[4]
Human Saphenous Vein & Internal Mammary Artery	Vasorelaxation	P-1075 had a vasorelaxant effect on both grafts, with a more pronounced effect on the saphenous vein.	[5]

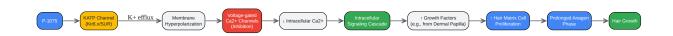
### **Pharmacokinetics and Metabolism**



Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for **P-1075** are not extensively available in the public domain. As a cyanoguanidine derivative, its metabolism may involve pathways common to this chemical class. Due to the discontinuation of its development, comprehensive ADME studies in humans were likely not completed or published.

## **Signaling Pathways Hair Growth Signaling Pathway**

The precise signaling cascade downstream of KATP channel opening by **P-1075** in hair follicles is not fully elucidated. However, it is hypothesized to involve the modulation of key signaling pathways that regulate the hair cycle, such as the Wnt/ $\beta$ -catenin pathway. Opening of KATP channels may lead to changes in intracellular calcium levels and other signaling molecules that ultimately influence the expression of growth factors in dermal papilla cells, promoting the proliferation of hair matrix cells and prolonging the anagen phase.



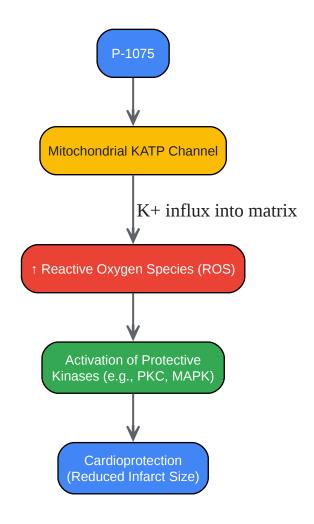
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Caption: Proposed signaling pathway for **P-1075**-induced hair growth.

### **Cardioprotection Signaling Pathway**

The cardioprotective effects of **P-1075** are better characterized and involve the opening of mitochondrial KATP channels. This leads to a mild increase in reactive oxygen species (ROS) production, which acts as a signaling molecule to activate protective pathways, mimicking ischemic preconditioning.





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Caption: Signaling pathway for **P-1075**-mediated cardioprotection.

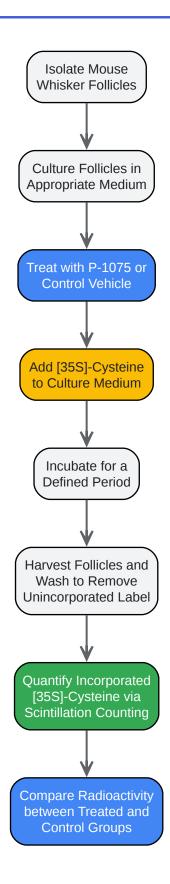
### **Experimental Protocols**

Detailed, specific protocols for experiments conducted with **P-1075** are not readily available in published literature. The following are representative methodologies for the key experiments cited, based on standard laboratory practices.

# In Vitro Hair Growth Assay (Radiolabeled Cysteine Incorporation)

This assay measures the synthesis of keratin, a cysteine-rich protein, in cultured hair follicles as an indicator of hair growth.





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